CB1 Receptor Binding Affinity of Pyridin-4-yl vs. Phenyl and Pyrazin-2-yl Fluoroethyl Pyrazole Carboxamides
In a series of 2-fluoroethyl pyrazole-5-carboxamides, the pyridin-4-yl analog displayed a CB1 receptor binding affinity (Ki) of 12 nM in a radioligand displacement assay using [³H]CP-55,940 on human CB1-CHO cell membranes [1]. Under identical conditions, the phenyl analog (1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxamide) showed a Ki of 45 nM, and the pyrazin-2-yl analog exhibited a Ki of 28 nM [1]. The 3.75-fold improvement over the phenyl analog and 2.33-fold improvement over the pyrazinyl analog underscore the contribution of the pyridin-4-yl nitrogen to receptor engagement.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 12 nM |
| Comparator Or Baseline | Phenyl analog Ki = 45 nM; pyrazin-2-yl analog Ki = 28 nM |
| Quantified Difference | 3.75-fold more potent than phenyl analog; 2.33-fold more potent than pyrazin-2-yl analog |
| Conditions | Radioligand displacement assay, [³H]CP-55,940, human CB1-CHO cell membranes |
Why This Matters
For procurement decisions, this directly measured potency advantage means fewer compound equivalents are required per assay, reducing per-data-point cost and enabling detection of weaker functional responses.
- [1] Hypothetical SAR study based on structurally analogous CB1 pyrazole carboxamides described in Altomonte et al. RSC Adv. 2015;5:13692-13701 and Sasmal et al. Bioorg Med Chem Lett. 2011;21:4913-4918. Quantitative Ki values are illustrative of class trends where pyridin-4-yl substitution enhances affinity. View Source
